molecular formula C12H10F2O3 B13037417 1-(2,5-Difluoro-4-methylphenyl)-3-oxocyclobutane-1-carboxylic acid

1-(2,5-Difluoro-4-methylphenyl)-3-oxocyclobutane-1-carboxylic acid

Cat. No.: B13037417
M. Wt: 240.20 g/mol
InChI Key: YVIKTFIVTARBBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Difluoro-4-methylphenyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound characterized by the presence of a cyclobutane ring substituted with a carboxylic acid group and a 2,5-difluoro-4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-difluoro-4-methylphenyl)-3-oxocyclobutane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction involving alkenes or through intramolecular cyclization of suitable precursors.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of an aldehyde or alcohol precursor using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution with the 2,5-Difluoro-4-Methylphenyl Group: This step can be achieved through a Friedel-Crafts acylation reaction, where the cyclobutane ring is acylated with 2,5-difluoro-4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Difluoro-4-methylphenyl)-3-oxocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Esters, amides, or other oxidized derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

1-(2,5-Difluoro-4-methylphenyl)-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,5-difluoro-4-methylphenyl)-3-oxocyclobutane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

    1-(2,5-Difluorophenyl)-3-oxocyclobutane-1-carboxylic acid: Lacks the methyl group, which may affect its reactivity and biological activity.

    1-(4-Methylphenyl)-3-oxocyclobutane-1-carboxylic acid: Lacks the fluorine atoms, which can influence its chemical properties and interactions.

    1-(2,5-Difluoro-4-methylphenyl)-2-oxocyclobutane-1-carboxylic acid: Variation in the position of the oxo group, potentially altering its reactivity and applications.

Uniqueness: 1-(2,5-Difluoro-4-methylphenyl)-3-oxocyclobutane-1-carboxylic acid is unique due to the presence of both fluorine atoms and a methyl group on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H10F2O3

Molecular Weight

240.20 g/mol

IUPAC Name

1-(2,5-difluoro-4-methylphenyl)-3-oxocyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H10F2O3/c1-6-2-10(14)8(3-9(6)13)12(11(16)17)4-7(15)5-12/h2-3H,4-5H2,1H3,(H,16,17)

InChI Key

YVIKTFIVTARBBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)C2(CC(=O)C2)C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.